An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a core pyrrolidinone structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives, which have shown potential as antimicrobial and anticancer agents. The information is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of this and related compounds.
Chemical and Physical Properties
While specific experimental data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly available literature, the properties of closely related analogs and predicted values provide valuable insights.
General Information
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | - |
| Synonyms | - | - |
| CAS Number | 91064-26-5 | [1] |
| Molecular Formula | C₁₁H₉Cl₂NO₃ | [1] |
| Molecular Weight | 274.10 g/mol | [1] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point (Predicted) | 558.4 ± 50.0 °C | |
| Density (Predicted) | 1.552 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.16 ± 0.20 | |
| Solubility | Data not available | - |
Synthesis
A detailed experimental protocol for the synthesis of the target compound is not explicitly available. However, the synthesis of a closely related analog, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been described and can be adapted.[2] The general synthetic approach involves the reaction of a substituted aniline with itaconic acid.
Proposed Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This proposed synthesis is based on established methods for analogous compounds.[3]
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of the target compound.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents).
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Solvent Addition: Add a suitable solvent, such as water or a high-boiling point organic solvent, to the flask.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Biological Activity of Derivatives
While the biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid itself is not extensively documented, numerous studies have highlighted the potential of its derivatives as potent antimicrobial and anticancer agents.[2][4][5]
Antimicrobial Activity
Derivatives of the core compound, particularly those incorporating heterocyclic moieties, have demonstrated significant activity against a range of bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay [6]
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Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate.
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Inoculation: Add the bacterial inoculum to each well.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
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MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
Caption: Workflow for determining antimicrobial activity.
Anticancer Activity
Hydrazone and other derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids have shown cytotoxic effects against various cancer cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity [3]
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Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Signaling Pathways
The precise signaling pathways modulated by 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have not been elucidated. However, research on other 2-oxopyrrolidine derivatives suggests potential interactions with various cellular targets. For instance, some derivatives have been investigated as inhibitors of enzymes or as modulators of specific signaling cascades involved in cell proliferation and survival. Further investigation is required to determine the specific molecular targets and mechanisms of action for this particular compound and its derivatives.
Conclusion
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a core scaffold with significant potential for the development of novel therapeutic agents. While comprehensive data on the parent compound is still emerging, the documented antimicrobial and anticancer activities of its derivatives warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore this promising class of molecules. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the therapeutic potential of these compounds.
References
- 1. 91064-26-5|1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
